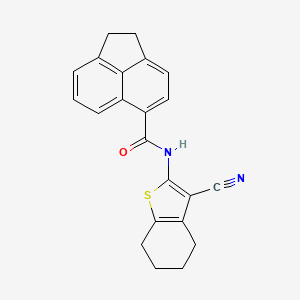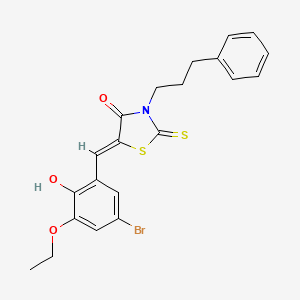![molecular formula C17H15Cl3N2O3 B4744665 3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide](/img/structure/B4744665.png)
3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide
Descripción general
Descripción
3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide, also known as CDB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CDB is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide is not fully understood. However, it has been suggested that this compound may exert its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. In addition, this compound has been found to inhibit the growth of Candida albicans by disrupting the fungal cell membrane.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. This compound has also been found to reduce the levels of reactive oxygen species (ROS) in cancer cells, which may contribute to its antitumor effects. In addition, this compound has been shown to inhibit the growth of blood vessels (angiogenesis) in tumors, which is necessary for their growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, this compound has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. In addition, this compound has poor bioavailability, which may limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for 3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide research. One direction is to investigate the potential of this compound as an anticancer agent in combination with other chemotherapeutic agents. Another direction is to explore the use of this compound as an anti-inflammatory agent in animal models of inflammatory diseases. Furthermore, the development of novel formulations of this compound that improve its solubility and bioavailability may enhance its efficacy in vivo. Finally, the identification of the molecular targets of this compound may provide insights into its mechanism of action and aid in the development of more potent derivatives.
Aplicaciones Científicas De Investigación
3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antifungal properties. This compound has been found to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and to possess antifungal activity against Candida albicans.
Propiedades
IUPAC Name |
3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O3/c18-12-4-1-3-11(9-12)17(24)22-21-16(23)5-2-8-25-15-7-6-13(19)10-14(15)20/h1,3-4,6-7,9-10H,2,5,8H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYAWUZAZYMIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4744582.png)
![6,8-dimethyl-2-(4-morpholinyl)-4-phenylpyrimido[4',5':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B4744589.png)


![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4744618.png)
![1-[3-(2-tert-butylphenoxy)propyl]piperidine](/img/structure/B4744635.png)
![N-(3-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4744642.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4744644.png)
![N,N'-{1,8-naphthalenediylbis[imino(thioxomethylene)]}bis(2-fluorobenzamide)](/img/structure/B4744656.png)
![2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4744657.png)
![1-methyl-5-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4744660.png)
![2,9-di-tert-butyl[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B4744672.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B4744678.png)
![N-(3-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B4744681.png)
